molecular formula C9H11NO2 B102541 (3-Methylpyridin-4-yl)methyl acetate CAS No. 18794-49-5

(3-Methylpyridin-4-yl)methyl acetate

Cat. No.: B102541
CAS No.: 18794-49-5
M. Wt: 165.19 g/mol
InChI Key: CEWMIVBWLKCOMW-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methyl acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-methylpyridin-4-yl)methyl acetate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 3-methylpyridin-4-ylmethanol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions yields the target ester. Reaction optimization should focus on temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of alcohol to acetyl chloride) . Solvent choice (e.g., dichloromethane) and drying agents (e.g., molecular sieves) are critical for reproducibility.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the ester linkage (e.g., acetate methyl at ~2.1 ppm) and pyridine ring protons (7.0–8.5 ppm). DEPT-135 helps distinguish CH₃/CH₂/CH groups.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For pyridine derivatives, high-resolution data (≤1.0 Å) is recommended to resolve positional disorder in methyl or acetate groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₁NO₃: 181.0739 g/mol).

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Hydrolysis studies in aqueous buffers (pH 2–12) at 25–60°C reveal stability trends. For example, under acidic conditions (pH < 4), ester hydrolysis to 3-methylpyridin-4-ylmethanol is accelerated. Use HPLC or titration to monitor degradation kinetics. First-order rate constants (k) can be derived from concentration-time plots .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Common byproducts (e.g., diacetylated derivatives) arise from over-acylation. Strategies include:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces exothermic side reactions.
  • Chromatographic Purity Checks : TLC (hexane:ethyl acetate, 3:1) or GC-MS identifies impurities. Adjust reaction time (<4 hours) to limit byproduct accumulation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution. The acetate group’s electrophilicity is quantified via Fukui indices, identifying susceptible sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS .

Q. What experimental approaches resolve contradictions in reported biological activities of pyridine-based esters?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay conditions. Standardize protocols:

  • Dose-Response Curves : Test across concentrations (1–100 µM) in triplicate.
  • Cell Line Validation : Use ATCC-certified lines (e.g., HEK-293 for cytotoxicity).
  • Molecular Docking : Compare binding affinities with target proteins (e.g., CYP450 enzymes) using AutoDock Vina. Cross-validate with SPR (surface plasmon resonance) for kinetic parameters .

Properties

CAS No.

18794-49-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-methylpyridin-4-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-5-10-4-3-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

CEWMIVBWLKCOMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)COC(=O)C

Canonical SMILES

CC1=C(C=CN=C1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-oxide was added portionwise to 60 mL of acetic anhydride and the resulting dark orange solution was heated (water-bath) at about 90° C. for 1 h. The excess acetic anhydride was then distilled off under reduced pressure and the material boiling at 90°-120° C./0.1 torr (39.0 g) was collected. Chromatography of this oil (silica gel/ethyl acetate-pet.ether=2:3) afforded pure 4-acetoxymethyl-3-methylpyridine (19.0 g, 30%) as an oil: ir (neat) 1745 cm-1.
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